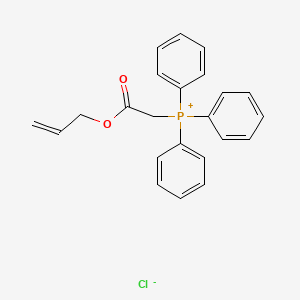

(Allyloxycarbonyl)methyltriphenylphosphonium chloride

Descripción general

Descripción

(Allyloxycarbonyl)methyltriphenylphosphonium chloride is a chemical compound commonly used in organic synthesis. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile. This compound is often utilized as a protecting group for amines and alcohols, and as a coupling reagent for peptide synthesis.

Mecanismo De Acción

Target of Action

The primary target of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is the mitochondria . The compound is designed to specifically target mitochondria due to the lipophilic cation such as an alkyltriphenylphosphonium moiety attached to it . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases .

Mode of Action

The compound interacts with its target, the mitochondria, by accumulating in the mitochondrial matrix due to its high affinity . This interaction results in changes in the mitochondrial function and physiology .

Biochemical Pathways

The compound affects the Krebs cycle, specifically inhibiting the enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) . This inhibition impacts the energy production in the cell, as the Krebs cycle is a crucial part of cellular respiration .

Pharmacokinetics

It is known that the compound can achieve a more than 1000-fold higher mitochondrial concentration, depending on the cell and mitochondrial membrane potentials . This suggests a high degree of bioavailability within the mitochondria.

Result of Action

The result of the compound’s action is a progressive inhibition of cellular respiration . This is due to the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC), which plays a crucial role in energy production within the cell .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the cell and mitochondrial membrane potentials . These factors affect the compound’s ability to accumulate in the mitochondrial matrix and subsequently interact with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Allyloxycarbonyl)methyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with allyl chloroformate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(Allyloxycarbonyl)methyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Coupling Reactions: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dichloromethane or acetonitrile. The reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary product is the desired peptide with the protecting group removed.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Protecting Group : The compound serves as a protecting group for amines and alcohols during chemical reactions, preventing unwanted side reactions.

- Coupling Reagent : It is extensively utilized in peptide synthesis, facilitating the formation of peptide bonds through nucleophilic substitution reactions.

Biological Applications

- Synthesis of Biologically Active Peptides : The compound plays a crucial role in synthesizing peptides that exhibit biological activity, essential for drug development.

- Pharmaceutical Development : It is involved in the synthesis of peptide-based drugs, contributing to advancements in medicinal chemistry.

Industrial Applications

- Chemical Intermediates Production : (Allyloxycarbonyl)methyltriphenylphosphonium chloride is used in producing various fine chemicals and intermediates, showcasing its utility in industrial chemistry.

Case Study 1: Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, this compound was employed as a coupling reagent. The results demonstrated high yields of desired cyclic peptides, indicating its effectiveness in facilitating peptide bond formation under mild conditions .

Case Study 2: Anticancer Activity

Research involving the synthesis of new compounds for anticancer activity utilized this compound to construct complex molecules. The synthesized compounds were tested against cancer cell lines, showing promising results in inhibiting cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Allyloxycarbonyl chloride: Used as a protecting group for amines and alcohols.

Methoxymethyltriphenylphosphonium chloride: Used in similar applications as (Allyloxycarbonyl)methyltriphenylphosphonium chloride.

Uniqueness

This compound is unique due to its dual functionality as both a protecting group and a coupling reagent. This versatility makes it a valuable tool in organic synthesis, particularly in the synthesis of complex peptides and proteins.

Actividad Biológica

(Allyloxycarbonyl)methyltriphenylphosphonium chloride, known for its unique phosphonium structure, is a compound of interest in both synthetic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClOP

- CAS Number : 100687-15-8

- Molecular Weight : 348.82 g/mol

The compound features a triphenylphosphonium moiety, which is significant in mediating its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and various biomolecules. The phosphonium group facilitates the compound's uptake into cells, where it can modulate several biochemical pathways:

- Membrane Interaction : The cationic nature of the phosphonium ion allows it to associate with negatively charged cell membranes, enhancing cellular uptake.

- Enzyme Modulation : It has been observed to influence enzyme activities by acting as a substrate or inhibitor in various biochemical reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it can induce apoptosis in certain types of cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Case Study 1: Anticancer Activity

A study published in Cancer Research investigated the effects of this compound on breast cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection indicated that this compound could mitigate oxidative stress in neuronal cells. It was found to enhance cell viability under conditions mimicking neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJJJHBEYSCBFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721104 | |

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100687-15-8 | |

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.